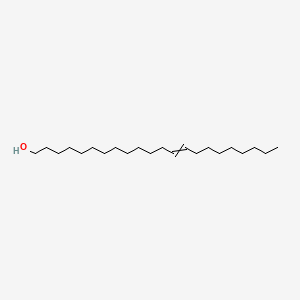
13-Docosen-1-ol, (13Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a naturally occurring compound found in various plant and animal sources. This compound is characterized by a double bond at the 13th position in the carbon chain, giving it the (13Z)-configuration .
準備方法
Synthetic Routes and Reaction Conditions
13-Docosen-1-ol, (13Z)-, can be synthesized through the reduction of erucic acid or its esters . The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of 13-Docosen-1-ol, (13Z)-, often involves the hydrogenation of erucic acid esters derived from high-erucic acid rapeseed oil . The hydrogenation process is conducted in the presence of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures . This method allows for the efficient and large-scale production of the compound.
化学反応の分析
Types of Reactions
13-Docosen-1-ol, (13Z)-, undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products
Oxidation: 13-Docosenoic acid or 13-docosenal.
Reduction: 13-Docosanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
13-Docosen-1-ol, (13Z)-, has a wide range of applications in scientific research:
作用機序
The mechanism of action of 13-Docosen-1-ol, (13Z)-, involves its interaction with biological membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it has been shown to inhibit the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication .
類似化合物との比較
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Erucyl acetate: An ester derivative of 13-Docosen-1-ol, (13Z)-, used in research and industry.
Uniqueness
13-Docosen-1-ol, (13Z)-, is unique due to its (13Z)-configuration, which imparts specific chemical and biological properties . Its ability to modulate membrane properties and inhibit viral fusion distinguishes it from other long-chain fatty alcohols .
特性
分子式 |
C22H44O |
|---|---|
分子量 |
324.6 g/mol |
IUPAC名 |
docos-13-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3 |
InChIキー |
CFOQKXQWGLAKSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
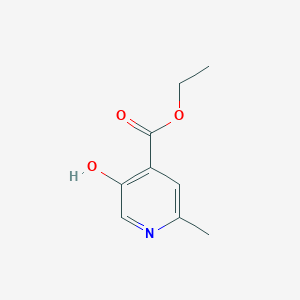
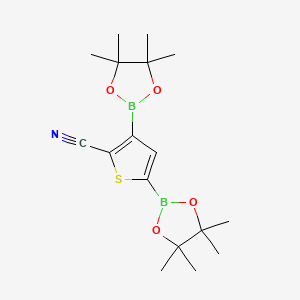
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
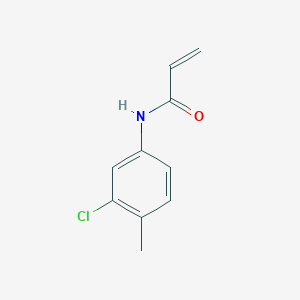
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
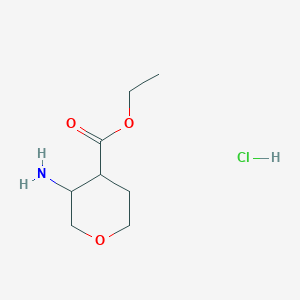
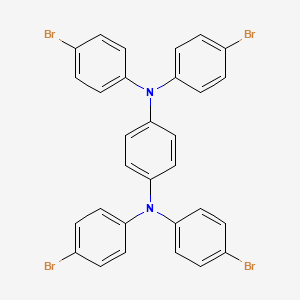
![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)
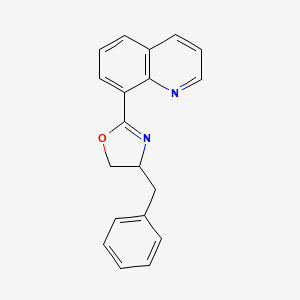
![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)

